(S)-Desmethyl Doxylamine-d5
Description
Properties
Molecular Formula |
C₁₆H₁₅D₅N₂O |
|---|---|
Molecular Weight |
261.37 |
Synonyms |
N,N-Ddimethyl-2-[(S)-phenyl-2-pyridinylmethoxy]-ethanamine-d5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control for S Desmethyl Doxylamine D5
Strategies for Enantioselective Synthesis of (S)-Doxylamine and its Desmethyl Analogues
The establishment of the chiral center in (S)-Desmethyl Doxylamine (B195884) is a critical step that dictates the biological activity of the final molecule. Several strategies have been developed to achieve high enantiomeric purity, including the use of chiral auxiliaries, asymmetric catalysis, and classical resolution techniques.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
One effective approach for the synthesis of enantiopure doxylamine analogues involves the use of optically active diols derived from a novel chiral auxiliary. This method has been shown to achieve superior enantiomeric excess compared to other methods like Sharpless asymmetric dihydroxylation. The synthesis of (d)-doxylamine, for instance, has been accomplished with a notable 67% yield of the final product. cdnsciencepub.com
A key intermediate in the synthesis of doxylamine is the chiral alcohol, 1-phenyl-1-(pyridin-2-yl)ethanol. The stereoselective synthesis of this intermediate can be achieved using chiral auxiliaries such as oxazolidinones. These are typically derived from readily available amino acids or amino alcohols. wikipedia.orgnih.gov The substrate is first acylated with the chiral auxiliary, and subsequent stereoselective reactions, such as alkylation or reduction, are directed by the steric and electronic properties of the auxiliary. The auxiliary is then cleaved to yield the desired enantiomerically enriched alcohol.
| Chiral Auxiliary Approach | Key Intermediate | Achieved Yield | Enantiomeric Excess (ee) | Reference |
| Optically Active Diols | (d)-Doxylamine | 67% | High (not specified) | cdnsciencepub.com |
| Oxazolidinones | (S)-1-phenyl-1-(pyridin-2-yl)ethanol | Varies | High | wikipedia.orgnih.gov |
Asymmetric Catalysis in Stereoselective Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of (S)-doxylamine analogues, two key bond formations can be targeted: the C-C bond between the phenyl and pyridinyl-methyl groups and the C-O or C-N bond at the chiral center.
One relevant strategy is the asymmetric addition of Grignard reagents to ketones, catalyzed by chiral ligands. The addition of a phenyl Grignard reagent to 2-acetylpyridine (B122185) in the presence of a chiral ligand-metal complex can produce (S)-1-phenyl-1-(pyridin-2-yl)ethanol with high enantioselectivity. Various chiral ligands, often in complex with copper or other transition metals, have been developed for this purpose, achieving excellent yields and enantiomeric excesses. nih.govnih.govrsc.org
Another powerful method is the asymmetric hydrogenation of enamines or imines. researchgate.netresearchgate.net A precursor to desmethyl doxylamine could be an enamine or imine, which upon catalytic hydrogenation with a chiral transition-metal complex (e.g., Rhodium or Iridium with chiral phosphine (B1218219) ligands), would yield the chiral amine with high enantiomeric purity.
| Asymmetric Catalytic Method | Substrate | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) |
| Asymmetric Grignard Addition | 2-Acetylpyridine | Cu-chiral diphosphine | (S)-1-phenyl-1-(pyridin-2-yl)ethanol | Up to >99% |
| Asymmetric Hydrogenation | Prochiral Enamine/Imine | Rh/Ir with chiral phosphines | (S)-Desmethyl Doxylamine precursor | High |
Diastereomeric Salt Formation and Resolution Techniques
Classical resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers. This technique involves reacting the racemic base, such as desmethyl doxylamine, with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgquora.comlibretexts.org
A notable example is the resolution of racemic doxylamine using L(+)-tartaric acid. rsc.orgjopcr.com The reaction in a suitable solvent like methanol (B129727) leads to the precipitation of the less soluble diastereomeric salt. After separation, the desired enantiomer can be liberated by treatment with a base. This method is advantageous due to the low cost and availability of tartaric acid as a resolving agent.
| Resolving Agent | Racemate | Diastereomeric Salt Properties | Outcome | Reference |
| L(+)-Tartaric Acid | Doxylamine | Different solubilities in methanol/acetone-water | Separation of (R)- and (S)-Doxylamine | rsc.orgjopcr.com |
Isotopic Labeling Strategies for Deuterium (B1214612) Incorporation (d5)
The introduction of five deuterium atoms onto the phenyl ring of (S)-Desmethyl Doxylamine requires precise and efficient isotopic labeling methods. Targeted deuteration and hydrogen-deuterium exchange are the primary strategies employed.
Targeted Deuteration of the Phenyl Moiety
Transition metal-catalyzed hydrogen isotope exchange (HIE) is a powerful tool for the selective incorporation of deuterium into aromatic rings. The pyridine (B92270) ring in the doxylamine scaffold can act as a directing group, guiding the deuteration to specific positions on the phenyl ring.
Iridium-based catalysts, often in combination with N-heterocyclic carbene (NHC) and phosphine ligands, are highly effective for ortho-directed deuteration. rsc.orgresearchgate.netnih.gov The nitrogen of the pyridine ring coordinates to the iridium center, bringing the catalyst into proximity with the ortho C-H bonds of the phenyl ring, facilitating their exchange with a deuterium source, typically D₂ gas or deuterated solvents.
Palladium catalysts, on the other hand, can be employed for meta-selective C-H deuteration with the aid of a suitable directing template. cdnsciencepub.com While the pyridine ring itself can direct ortho-deuteration, the use of specifically designed pyridine-based templates that can be temporarily attached to the molecule can steer the deuteration to the meta positions. Furthermore, palladium-catalyzed H/D exchange at the α-position of pyridines has also been reported. rsc.org
| Catalyst System | Deuterium Source | Directing Group | Regioselectivity | Deuterium Incorporation |
| Iridium-NHC/Phosphine | D₂ gas | Pyridine Nitrogen | ortho | High |
| Palladium(II) Acetate (B1210297) | CD₃CO₂D | Pyridine Template | meta | High |
| Palladium(II) Acetate | D₂O | Pyridine Nitrogen | ortho | Moderate to High |
Hydrogen-Deuterium Exchange (HDE) Mechanisms and Optimization
The mechanism of hydrogen-deuterium exchange on aromatic rings is crucial for optimizing the selective incorporation of deuterium. The electronic properties of the substrate and the reaction conditions (pH, temperature) play a significant role.
In the context of (S)-Desmethyl Doxylamine, the phenyl ring is the target for deuteration. Under acidic conditions (e.g., DCl in D₂O), the HDE proceeds via an electrophilic aromatic substitution mechanism. The deuteronium ion (D⁺) acts as the electrophile. The pyridine ring, being electron-withdrawing, deactivates the phenyl ring towards electrophilic substitution, making harsh conditions such as high temperatures necessary. The ortho and para positions of the phenyl ring are generally the most reactive in electrophilic aromatic substitution.
Under neutral or basic conditions, especially at elevated temperatures, H/D exchange on the pyridine ring itself can occur via an ylide mechanism. cdnsciencepub.com This involves the deprotonation of the pyridinium (B92312) ion to form an ylide, which is then deuterated. The positions α to the nitrogen are the most acidic and therefore the most prone to exchange under these conditions.
Optimization of the deuteration of the phenyl ring while minimizing exchange on the pyridine ring would likely involve carefully controlled acidic conditions or the use of transition metal catalysts that selectively activate the C-H bonds of the phenyl ring, as discussed in the previous section. The choice of catalyst, solvent, temperature, and reaction time are all critical parameters to be optimized for achieving high levels of selective deuterium incorporation.
| HDE Condition | Mechanism | Most Reactive Positions on Phenyl Ring | Most Reactive Positions on Pyridine Ring | Considerations for Selectivity |
| Acidic (e.g., DCl/D₂O) | Electrophilic Aromatic Substitution | ortho, para | Deactivated | High temperatures may be required due to deactivation by the pyridyl group. |
| Basic/Neutral (High Temp) | Ylide Formation | Less reactive | α-positions (C2, C6) | Favorable for pyridine ring deuteration, less so for the phenyl ring. |
| Metal-Catalyzed | C-H Activation | ortho or meta (catalyst dependent) | Can be competitive | Catalyst and directing group choice are key to achieving high selectivity for the phenyl ring. |
Control of Isotopic Purity and Enrichment
The primary strategy for achieving high isotopic purity in (S)-Desmethyl Doxylamine-d5 is the use of a starting material with a high degree of deuterium enrichment. The most common synthetic routes introduce the deuterated moiety early in the process. In this case, bromobenzene-d5 (B116778), with an isotopic purity often exceeding 99 atom % D, serves as the key deuterated building block.
The Grignard reaction, a robust carbon-carbon bond-forming reaction, is typically used to couple the deuterated phenyl ring to the pyridine core. scispace.comgoogle.comindexcopernicus.com This reaction does not involve the cleavage of C-D bonds on the aromatic ring, thus the isotopic purity of the starting bromobenzene-d5 is transferred directly to the product.
Key Control Strategies:
Starting Material Purity: The use of bromobenzene-d5 with the highest available isotopic enrichment is critical. This is the most effective point of control.
Inert Reaction Conditions: Subsequent reaction steps are carried out under conditions that prevent H/D exchange. This involves using aprotic solvents and ensuring the absence of incidental water or other proton sources, which could lead to back-exchange and a reduction in isotopic purity.
Monitoring: Throughout the synthesis, Mass Spectrometry (MS) is used to monitor the isotopic distribution of intermediates and the final product to ensure the d5-label is retained without significant deviation.
The result is a final compound where the phenyl group consists almost entirely of the d5 isotopologue, which is crucial for its function as an internal standard in quantitative mass spectrometry-based assays.
Purification and Isolation of Chiral Deuterated Metabolites
The purification of chiral deuterated metabolites presents a dual challenge: separating the desired product from reaction impurities and isolating the specific (S)-enantiomer from any residual (R)-enantiomer. A multi-step purification protocol is typically employed.
Initial Purification (Achiral): Following the synthesis, the crude reaction mixture is subjected to standard purification techniques. This often involves an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product is then purified by flash column chromatography on silica (B1680970) gel. A gradient elution system, typically using a mixture of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier like triethylamine (B128534) (to prevent peak tailing of the amine), is used to separate the target compound from unreacted starting materials and non-isomeric byproducts.
Chiral Separation/Purification: Achieving high enantiomeric purity is the most critical step. While asymmetric synthesis aims to produce a single enantiomer, some amount of the undesired enantiomer is often formed. Preparative chiral chromatography is the definitive method for isolating the pure (S)-enantiomer.
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for separating enantiomers of pharmaceutical compounds, including doxylamine and its analogues. researchgate.netmdpi.com
Technique: Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative-scale chiral separations due to its speed, lower solvent consumption, and easier solvent removal. americanpharmaceuticalreview.com The crude enantiomeric mixture is injected onto a preparative chiral SFC column, and the separated enantiomers are collected as distinct fractions.
The final isolated this compound is a highly pure substance in terms of its chemical, isotopic, and stereochemical identity.
Analytical Confirmation of Stereochemistry and Isotopic Labeling
Rigorous analytical techniques are required to confirm the structure, stereochemical integrity, and isotopic composition of the final product.
Analytical chiral chromatography is used to determine the enantiomeric excess (e.e.) of the purified product, confirming the success of the asymmetric synthesis and chiral purification. A small amount of the final compound is analyzed on a high-resolution analytical chiral column.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods have been successfully developed for doxylamine enantiomers. researchgate.netmdpi.com A similar method would be applied to its desmethyl metabolite. The two enantiomers will exhibit different retention times on the chiral stationary phase, allowing for their quantification. The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers.
Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for chiral analysis, often providing faster and higher-resolution separations than HPLC. nih.gov The use of a mobile phase consisting of supercritical CO2 and a polar co-solvent (e.g., methanol or ethanol) with a basic additive allows for rapid and efficient separation of the enantiomers.
Table 1: Representative Analytical Chiral Chromatography Conditions This interactive table provides typical starting parameters for method development.
| Parameter | Chiral HPLC | Chiral SFC |
|---|---|---|
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralpak® IC |
| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v) | CO₂:Methanol w/ 0.1% Diethylamine (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 262 nm | UV at 262 nm |
| Expected Outcome | Baseline separation of (S) and (R) enantiomers with distinct retention times. | Faster, high-resolution baseline separation of enantiomers. |
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is the definitive method for confirming the position and abundance of deuterium atoms in the molecule. wikipedia.org Unlike ¹H NMR, which detects protons, ²H NMR specifically detects deuterium nuclei.
The sample is dissolved in a standard protonated solvent (e.g., CHCl₃), and the spectrum is acquired. The key features of the ²H NMR analysis for this compound are:
Chemical Shifts: The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, allowing for straightforward assignment of the signals. illinois.edu
Signal Confirmation: A strong signal (or group of signals) would be expected in the aromatic region (approx. 7.2-7.4 ppm), corresponding to the five deuterium atoms on the phenyl ring. The absence of significant signals at other positions confirms the specific location of the labels.
Purity Assessment: The integration of the deuterium signal, relative to a certified standard of known concentration, can be used to provide a quantitative measure of the isotopic enrichment. sigmaaldrich.com The spectrum should be clean, with no other significant deuterium signals present, confirming high isotopic purity.
Table 2: Predicted ²H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Integration |
|---|---|---|---|
| Phenyl-d5 | ~7.20 - 7.40 | Multiplet | 5D |
High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the elemental composition (confirming the molecular formula) and, through fragmentation analysis (MS/MS), further evidence for the location of the isotopic labels.
Accurate Mass Measurement: HRMS can measure the mass of the protonated molecule [M+H]⁺ with very high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, C₁₆H₁₆D₅N₂O⁺, confirming the successful incorporation of five deuterium atoms.
Structural Elucidation (MS/MS): Tandem mass spectrometry involves isolating the parent ion and fragmenting it. The masses of the resulting fragment ions provide structural information. For this compound, fragments containing the phenyl ring will be shifted by 5 mass units compared to the non-deuterated analogue. For instance, the tropylium (B1234903) ion fragment (C₇H₇⁺, m/z 91) derived from a phenyl group would instead be observed as a C₇H₂D₅⁺ fragment at m/z 96. This confirms that the deuterium labels are located on the phenyl ring and have not scrambled to other positions.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Analysis | Parameter | Expected Value | Purpose |
|---|---|---|---|
| Full Scan MS | Ionization Mode | ESI+ | Creates [M+H]⁺ ion |
| Molecular Formula | C₁₆H₁₅D₅N₂O | ||
| Calculated [M+H]⁺ | 266.2215 | Confirms elemental composition and d5 incorporation | |
| MS/MS | Precursor Ion | m/z 266.22 | Isolate the molecule of interest |
| Key Fragment | Phenyl-d5 containing fragment | Confirms label location | |
| Expected Fragment m/z | e.g., 96.1030 (for C₇H₂D₅⁺) | Verifies label is on the phenyl ring |
Sophisticated Analytical Method Development and Application for S Desmethyl Doxylamine D5
Development of Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
The quantification of (S)-Desmethyl Doxylamine-d5 in complex biological matrices necessitates the development of highly selective and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical studies due to its ability to provide excellent specificity and low detection limits.
Optimization of Chromatographic Separation for Desmethyl Doxylamine-d5 and Endogenous Analytes
Effective chromatographic separation is fundamental to a reliable LC-MS/MS method, ensuring that the analyte of interest is resolved from potentially interfering endogenous components of the biological matrix. While specific methods for this compound are not extensively published, the principles of method development can be inferred from studies on the parent compound, doxylamine (B195884).
A reversed-phase high-performance liquid chromatography (RP-HPLC) approach is commonly employed for the separation of doxylamine and its metabolites. The selection of an appropriate stationary phase, such as a C18 column, is a critical first step. The optimization of mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile), is then performed to achieve optimal peak shape and resolution. researchgate.netnih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is varied over the course of the analytical run, is often utilized to ensure efficient elution of the analyte while minimizing run time. researchgate.netnih.govresearchgate.net
For chiral compounds such as this compound, chiral chromatography may be necessary to separate the S-enantiomer from its R-enantiomer. A study on the chiral separation of doxylamine enantiomers utilized a cellulose-based chiral column with a mobile phase consisting of an ammonium bicarbonate buffer and acetonitrile. researchgate.net This highlights the importance of selecting a chiral stationary phase and optimizing the mobile phase to achieve enantiomeric resolution.
Table 1: Illustrative Chromatographic Conditions for Doxylamine Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column |
| Mobile Phase A | 20 mM ammonium acetate with 0.2% formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min |
| Elution | Gradient |
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity (MRM Transitions, Ionization Conditions)
Tandem mass spectrometry provides a high degree of sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte.
For the analysis of doxylamine, positive electrospray ionization (ESI) is typically employed. researchgate.netnih.govresearchgate.net The MRM transition for doxylamine has been reported as m/z 271.0 → 182.0. researchgate.netnih.govresearchgate.net For its deuterated internal standard, doxylamine-d5, the transition is m/z 276.2 → 187.3. researchgate.netnih.govresearchgate.net Based on the structure of this compound, one would predict a precursor ion corresponding to its protonated molecule [M+H]+. The selection of a specific and abundant product ion would be determined through infusion experiments and optimization of collision energy.
Table 2: Reported MRM Transitions for Doxylamine and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Doxylamine | 271.0 | 182.0 |
| Doxylamine-d5 | 276.2 | 187.3 |
Addressing Matrix Effects and Ion Suppression/Enhancement in Preclinical Biological Matrices
Biological matrices, such as plasma and urine, are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. bataviabiosciences.comeijppr.comnih.gov
Several strategies can be employed to mitigate matrix effects. One common approach is the use of a stable isotope-labeled internal standard, such as this compound itself, which co-elutes with the analyte and experiences similar matrix effects, thereby providing a more accurate measurement. eijppr.com Thorough sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are also crucial for removing a significant portion of the interfering matrix components. daneshyari.com
The optimization of chromatographic conditions to separate the analyte from co-eluting matrix components is another effective strategy. eijppr.com Additionally, the choice of ionization technique can influence the extent of matrix effects, with atmospheric pressure chemical ionization (APCI) sometimes being less susceptible to these effects than ESI. eijppr.com A careful evaluation of the matrix effect is a critical component of method development and validation. bataviabiosciences.com
Validation of Bioanalytical Methods for Quantitative Research Applications
Once a bioanalytical method has been developed, it must be rigorously validated to ensure its reliability for quantitative research applications. The validation process involves assessing several key parameters to demonstrate that the method is accurate, precise, and reproducible.
Assessment of Linearity, Accuracy, and Precision for in vitro and in vivo Preclinical Sample Analysis
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration. For a doxylamine bioanalytical method, a linear concentration range of 0.500 to 200 ng/mL has been reported. researchgate.netnih.gov
Accuracy refers to the closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal concentrations. The accuracy is typically expressed as the percentage of the nominal value. For doxylamine, accuracy deviations have been reported to be within -10.6% to 3.7%. researchgate.netnih.gov
Precision is a measure of the random error of the method and reflects the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is usually expressed as the coefficient of variation (%CV). Both intra-batch (within a single analytical run) and inter-batch (between different analytical runs) precision are evaluated. For doxylamine, the inter-batch precision (%CV) has been reported to be less than 6.6%. researchgate.netnih.gov
Table 3: Representative Bioanalytical Method Validation Parameters for Doxylamine
| Parameter | Acceptance Criteria/Reported Value |
|---|---|
| Linearity Range | 0.500 - 200 ng/mL |
| Accuracy Deviation (%RE) | -10.6% to 3.7% |
| Inter-batch Precision (%CV) | < 6.6% |
Evaluation of Stability (Freeze-Thaw, Bench-top, Post-preparative)
The stability of the analyte in the biological matrix under various storage and handling conditions must be thoroughly investigated to ensure the integrity of the samples from collection to analysis.
Freeze-thaw stability is assessed to determine if the analyte is stable after repeated cycles of freezing and thawing. This is important as samples may be thawed for aliquoting or reanalysis.
Bench-top stability evaluates the stability of the analyte in the biological matrix when left at room temperature for a specified period, simulating the time samples may spend on the bench during processing.
Post-preparative stability assesses the stability of the analyte in the processed sample (e.g., in the autosampler) for the expected duration of the analytical run.
For a validated bioanalytical method for doxylamine, the stability under these various conditions was reported to be within the acceptable range. researchgate.netnih.gov
Determination of Lower Limits of Quantification (LLOQ) in Complex Research Matrices
The determination of the lower limit of quantification (LLOQ) is a critical parameter in the validation of bioanalytical methods, defining the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For this compound, establishing a robust LLOQ is essential for its application in pharmacokinetic and metabolic studies, where concentrations can be exceedingly low. The process involves a rigorous evaluation of signal-to-noise ratios, precision, and accuracy at the lowest end of the calibration curve.
In the context of complex research matrices such as plasma, urine, or tissue homogenates, achieving a low LLOQ for this compound is challenging due to the presence of endogenous interfering substances. These interferences can suppress or enhance the ionization of the analyte in mass spectrometry-based assays, leading to inaccurate and imprecise results. Therefore, meticulous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often employed to minimize matrix effects and enhance the sensitivity of the assay.
While specific LLOQ values for this compound are not widely published, data from its parent compound, doxylamine, can provide a relevant benchmark. For instance, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of doxylamine in human plasma reported an LLOQ of 0.500 ng/mL. nih.gov It is anticipated that a well-optimized method for this compound would achieve a comparable or even lower LLOQ, depending on the specific instrumentation and analytical conditions employed.
The table below illustrates typical acceptance criteria for LLOQ determination in bioanalytical method validation, which would be applicable to an assay for this compound.
| Parameter | Acceptance Criteria at LLOQ |
| Precision (%CV) | ≤ 20% |
| Accuracy (%RE) | Within ± 20% of the nominal concentration |
| Signal-to-Noise Ratio (S/N) | Typically ≥ 5 |
This table presents generally accepted guidelines for LLOQ validation in bioanalytical assays.
Role as a Stable Isotope Labeled Internal Standard (SIL-IS)
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis, particularly in methods employing mass spectrometry. The primary advantage of a SIL-IS is its ability to mimic the physicochemical properties of the analyte of interest, in this case, (S)-Desmethyl Doxylamine. nih.govresearchgate.net Because they are chemically identical, the SIL-IS and the analyte co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. kcasbio.com This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the analytical method. researchgate.net
The key advantages of using this compound as a SIL-IS are summarized below:
Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization of an analyte. A SIL-IS experiences the same ion suppression or enhancement as the analyte, allowing for an accurate correction of these effects. kcasbio.com
Compensation for Sample Loss: During sample extraction and handling, some amount of the analyte may be lost. The SIL-IS is subject to the same losses, ensuring that the ratio of the analyte to the internal standard remains constant.
Improved Precision and Accuracy: By accounting for various sources of error, SIL-IS significantly reduces the variability of the analytical results, leading to higher precision and accuracy. researchgate.net
This compound can be effectively integrated into multi-analyte quantification assays, which are designed to measure the concentrations of multiple compounds in a single analytical run. This approach is highly efficient for comprehensive pharmacokinetic studies that involve the parent drug and its various metabolites.
A common strategy for integrating this compound into a multi-analyte assay for doxylamine and its metabolites would involve the following steps:
Selection of Appropriate SIL-IS: For each analyte in the panel (e.g., doxylamine, N-desmethyl doxylamine, N,N-didesmethyl doxylamine), a corresponding stable isotope-labeled internal standard should be used. For the quantification of (S)-N-desmethyl doxylamine, this compound would be the ideal internal standard.
Optimization of Chromatographic Conditions: The liquid chromatography method must be optimized to achieve adequate separation of all analytes and their respective internal standards from each other and from potential matrix interferences.
Development of a Multiplexed Mass Spectrometry Method: A multiple reaction monitoring (MRM) method is typically developed for a tandem mass spectrometer. This involves selecting specific precursor-to-product ion transitions for each analyte and its corresponding SIL-IS.
The following table provides a hypothetical example of MRM transitions for a multi-analyte assay of doxylamine and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Doxylamine | 271.2 | 182.1 | Doxylamine-d5 | 276.2 | 187.1 |
| (S)-Desmethyl Doxylamine | 257.2 | 168.1 | This compound | 262.2 | 173.1 |
| N,N-Didesmethyl Doxylamine | 243.2 | 154.1 | N,N-Didesmethyl Doxylamine-d5 | 248.2 | 159.1 |
This table illustrates a potential MRM setup for a multi-analyte assay, with hypothetical m/z values for demonstration purposes.
Advanced Spectroscopic Techniques for Characterization in Analytical Chemistry Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. The use of isotopic variants, such as this compound, can provide valuable insights into the conformational preferences of the molecule. The introduction of deuterium (B1214612) atoms at specific positions can simplify complex proton NMR spectra by removing certain signals and can also be used to probe subtle changes in molecular geometry and dynamics through the measurement of isotope effects on chemical shifts and coupling constants. nih.gov
While specific conformational studies on this compound using NMR are not extensively reported in the literature, the general principles of using isotopic labeling in NMR are well-established. nih.gov For instance, the deuterium atoms in this compound would lead to the absence of corresponding proton signals in a ¹H NMR spectrum, which could aid in the assignment of the remaining resonances. Furthermore, the presence of deuterium can influence the chemical shifts of nearby carbon atoms in a ¹³C NMR spectrum, an effect known as an isotope shift, which can be correlated with conformational features of the molecule. nih.gov
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that offers unparalleled mass accuracy and resolving power. nih.govmdpi.com This makes it an invaluable tool for the unambiguous identification of metabolites and the precise determination of their elemental compositions.
In the context of this compound, FT-ICR MS would be instrumental in its characterization and in the identification of its downstream metabolites. The ultra-high mass accuracy of FT-ICR MS allows for the confident determination of the elemental formula of an ion, which is crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). mdpi.com
A study utilizing ultrahigh-performance liquid chromatography coupled with time-of-flight mass spectrometry (UHPLC-TOF-MS), another high-resolution mass spectrometry technique, successfully identified several metabolites of doxylamine in human urine, including desmethyl and didesmethyldoxylamine. chromatographyonline.com This demonstrates the power of high-resolution mass spectrometry in metabolite identification. The even greater resolving power of FT-ICR MS would provide an even higher level of confidence in such analyses.
The table below highlights the key advantages of FT-ICR MS for the characterization of this compound and its metabolites.
| Feature of FT-ICR MS | Application in the Analysis of this compound |
| Ultra-High Mass Accuracy (<1 ppm) | Unambiguous determination of the elemental composition of the parent compound and its metabolites. |
| Extremely High Resolving Power | Separation of isobaric interferences and confident identification of closely related metabolic products. |
| Tandem Mass Spectrometry (MS/MS) Capability | Structural elucidation of unknown metabolites through fragmentation analysis. |
This table summarizes the benefits of using FT-ICR MS for the detailed characterization of this compound and related compounds.
Mechanistic Research on Doxylamine Metabolism and S Desmethyl Doxylamine D5 Formation
Identification and Characterization of Enzymes Mediating N-Demethylation Pathways
The conversion of doxylamine (B195884) to its desmethyl metabolites is primarily an oxidative process mediated by hepatic enzymes. The cytochrome P450 (CYP450) superfamily of enzymes is the principal catalyst for this N-demethylation reaction.
In humans, the metabolism of doxylamine is predominantly carried out in the liver by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C9 news-medical.net. These enzymes catalyze the formation of the main metabolites, N-desmethyldoxylamine and N,N-didesmethyldoxylamine news-medical.net.
While the specific CYP450 isoforms responsible for doxylamine N-demethylation in non-human preclinical species have not been definitively identified in published literature, studies in rats and monkeys confirm that N-demethylation is a major metabolic pathway researchgate.net. In rhesus and squirrel monkeys, both N-desmethyl- and N,N-didesmethyldoxylamine have been identified in urine researchgate.net. Similarly, studies using rat liver homogenates have confirmed the in vitro formation of N-desmethyldoxylamine.
For structurally related antihistamines like diphenhydramine (B27), CYP2D6 has been identified as the primary high-affinity enzyme responsible for N-demethylation in human liver microsomes, with minor contributions from CYP1A2, CYP2C9, and CYP2C19 nih.gov. Given the structural similarities, it is plausible that orthologs of these enzymes play a similar role in preclinical species. For instance, cynomolgus monkeys, a common preclinical model, possess CYP450 enzymes with a high degree of sequence identity to their human counterparts, including CYP3A, CYP2C, and CYP2D families nih.gov. However, species differences in substrate specificity are well-documented; cynomolgus CYP3A4 and CYP3A5, for example, exhibit broader substrate selectivity than human CYP3A4, sometimes metabolizing substrates typically handled by human CYP2D6 nih.gov. This highlights the necessity for species-specific research, as data from human studies cannot be directly extrapolated to preclinical models.
While the initial N-demethylation step is largely attributed to the CYP450 system, other enzyme families could potentially contribute. Flavin-containing monooxygenases (FMOs) are another class of hepatic enzymes capable of oxidizing nitrogen-containing compounds. Studies on the N-demethylation of trimethylamine in rat liver microsomes indicated that FMOs are the major enzymes responsible for both N-oxygenation and N-demethylation of that particular substrate nih.gov. This was demonstrated by the thermal lability of the enzymatic activity and its resistance to carbon monoxide inhibition, characteristics that distinguish FMOs from CYP450 enzymes nih.gov. However, no published studies have specifically investigated or confirmed the role of FMOs in the N-demethylation of doxylamine.
Following the primary P450-mediated N-demethylation, the resulting N-desmethyldoxylamine undergoes further Phase II metabolism. In both Fischer 344 rats and monkeys, N-desmethyldoxylamine is conjugated with glucuronic acid to form N-desmethyl-doxylamine O-glucuronide, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
In Vitro Kinetic Studies of (S)-Desmethyl Doxylamine Formation
To quantify the efficiency and capacity of metabolic pathways, in vitro enzyme kinetic studies are essential. These studies typically determine parameters such as the Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vₘₐₓ).
Despite the confirmation of N-demethylation in preclinical species, detailed in vitro kinetic parameters for the formation of desmethyl doxylamine in rat or monkey liver microsomes, S9 fractions, or using recombinant enzymes are not available in the peer-reviewed literature. Such data is crucial for predicting the metabolic clearance and potential for drug-drug interactions.
For comparative purposes, kinetic studies on the N-demethylation of the similar compound diphenhydramine by human recombinant P450 enzymes have been performed. These studies identified CYP2D6 as a high-affinity enzyme with a Kₘ value of 1.12 ± 0.21 µM nih.gov. In contrast, CYP1A2, CYP2C9, and CYP2C19 were identified as low-affinity components nih.gov. The table below illustrates the type of data that would be generated from such studies.
Illustrative Enzyme Kinetic Data for Diphenhydramine N-Demethylation by Human Recombinant CYP450s (Note: This data is for Diphenhydramine, not Doxylamine, and is provided for illustrative purposes only)
| Enzyme | Kₘ (µM) | Relative Activity |
| CYP2D6 | 1.12 | High-affinity component |
| CYP1A2 | - | Low-affinity component |
| CYP2C9 | - | Low-affinity component |
| CYP2C19 | - | Low-affinity component |
| Data derived from a study on diphenhydramine metabolism. nih.gov |
Studies on the N-demethylation of various N,N-dimethylanilines in rat liver microsomes have shown that Vₘₐₓ and Kₘ values can be correlated with physicochemical properties like lipophilicity and electronic parameters of the substrates nih.gov. This underscores the importance of obtaining specific kinetic data for doxylamine to accurately model its metabolic behavior.
Information regarding the specific inhibitors of doxylamine N-demethylation is limited. However, based on the identified human enzymes, potential inhibitors can be inferred. Since CYP2D6 is a key enzyme in human doxylamine metabolism, known inhibitors of CYP2D6 would be expected to reduce the formation of N-desmethyldoxylamine.
A study on the inhibitory effects of various H1-antihistamines on CYP2D6-mediated reactions found that all tested compounds, including the structurally related diphenhydramine, showed concentration-dependent inhibition of CYP2D6 nih.gov. This suggests that doxylamine itself may act as a competitive inhibitor for CYP2D6, potentially affecting the metabolism of other drugs that are substrates for this enzyme.
Known Inhibitors of Human CYP Isoforms Implicated in Doxylamine/Diphenhydramine Metabolism
| CYP Isoform | Known Inhibitors |
| CYP2D6 | Quinidine, Fluoxetine, Paroxetine, Bupropion, Promethazine, Chlorpheniramine nih.govnih.govmdpi.com |
| CYP1A2 | Fluvoxamine, Ciprofloxacin |
| CYP2C9 | Fluconazole, Amiodarone, Sulfaphenazole |
| This table lists general inhibitors and is not based on specific doxylamine inhibition studies. |
Further research using preclinical liver microsomes and specific chemical inhibitors is required to delineate the inhibitor profile for doxylamine N-demethylation in these species.
Stereoselective Aspects of Doxylamine Biotransformation
Doxylamine is a chiral compound administered as a racemic mixture of two enantiomers, (R)-doxylamine and (S)-doxylamine. It is well-established that metabolizing enzymes can exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other nih.gov. This can lead to different pharmacokinetic and pharmacodynamic profiles for each enantiomer.
Despite the clinical use of doxylamine as a racemate, there is a notable lack of published research on the stereoselective aspects of its biotransformation. Studies have been developed to achieve the chiral separation and quantification of (d)- and (l)-doxylamine (equivalent to R- and S-doxylamine) in rat and human plasma using chiral chromatography researchgate.netresearchgate.net. These analytical methods are a critical prerequisite for conducting stereoselective pharmacokinetic and metabolism studies. However, subsequent studies investigating whether CYP450 enzymes preferentially N-demethylate one enantiomer, leading to the differential formation of (R)- or (S)-N-desmethyldoxylamine, have not been reported. Understanding this stereoselectivity is vital, as it could explain inter-individual variability in drug response and clearance news-medical.net.
Enantiomeric Preference in N-Demethylation
The biotransformation of drugs by CYP enzymes is frequently stereoselective, meaning the enzymes process one enantiomer at a different rate than the other. researchgate.net This is due to the three-dimensional structure of the enzyme's active site, which may align more favorably with one enantiomer. N-demethylation is a primary metabolic route for doxylamine, and the rate of formation of N-desmethyldoxylamine can differ between the (R) and (S) enantiomers.
Research into the enantioselective metabolism of various drugs has shown that enzymes like CYP2D6 and CYP2C9, which are part of the largest family of CYPs involved in drug metabolism, often have distinct substrate preferences for basic or slightly acidic molecules, respectively. nih.gov While specific quantitative data on the preferential N-demethylation of doxylamine enantiomers is complex, the principle of stereoselectivity suggests that a difference in the rate of metabolism is highly probable. This preference can lead to one enantiomer having a longer duration of action or a different metabolite profile than the other.
To illustrate this concept, the following table presents hypothetical data from an in vitro study using human liver microsomes, demonstrating a possible scenario of enantiomeric preference in the formation of desmethyl metabolites.
| Substrate (Enantiomer) | Metabolite | Rate of Formation (pmol/min/mg protein) |
|---|---|---|
| (R)-Doxylamine | (R)-N-Desmethyldoxylamine | 150.4 ± 12.2 |
| (S)-Doxylamine | (S)-N-Desmethyldoxylamine | 95.7 ± 8.9 |
Impact of Chirality on Metabolic Stability
The metabolic stability of a compound is often assessed in vitro using liver subcellular fractions, such as microsomes, which contain high concentrations of CYP enzymes. nih.govnih.govresearchgate.net In these assays, the disappearance of the parent drug is measured over time to calculate parameters like half-life (t½) and intrinsic clearance (CLint). A change in chirality from one enantiomer to another can lead to substantial differences in these values, reflecting altered metabolic stability.
The following table provides an illustrative example of how chirality could impact the metabolic stability of doxylamine enantiomers in a human liver microsome assay.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| (R)-Doxylamine | 25.6 | 27.1 |
| (S)-Doxylamine | 42.1 | 16.5 |
Application of (S)-Desmethyl Doxylamine-d5 as a Metabolic Tracer
Stable isotope labeling is a powerful technique in metabolic research where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C). metsol.com These labeled compounds can be used as tracers to follow the fate of molecules through complex biochemical pathways. eurisotop.com this compound is the deuterated form of the (S)-enantiomer of a primary metabolite of doxylamine. The "d5" indicates that five hydrogen atoms have been replaced with deuterium. This modification makes the molecule heavier, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical properties. metsol.com
The incorporation of deuterium can also increase the strength of the carbon-hydrogen bond, which can sometimes slow the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net In metabolic studies, deuterated compounds are invaluable for distinguishing biologically derived metabolites from experimental noise and for accurately quantifying metabolite concentrations. eurisotop.com
Tracing Metabolic Pathways and Identifying Novel Metabolites in vitro
One of the major challenges in metabolomics is the confident identification of drug metabolites within a complex biological matrix, such as the product of an in vitro incubation with liver microsomes. frontiersin.org Stable isotope tracers like this compound are instrumental in this process. When the deuterated tracer is added to an in vitro system, any subsequent metabolites formed from it will retain the deuterium label.
Using liquid chromatography-mass spectrometry (LC-MS), scientists can specifically search for the unique mass signature of the deuterated metabolites. frontiersin.org For example, if (S)-Desmethyl Doxylamine undergoes glucuronidation, the resulting product will have a specific mass. The glucuronide formed from this compound will have a mass that is 5 Daltons higher. This mass shift provides unambiguous confirmation that the detected molecule is a direct metabolite of the dosed tracer, enabling the confident identification of metabolic pathways and novel metabolites. nih.gov
| Compound | Example Molecular Weight (Da) | Metabolic Reaction | Metabolite | Expected Metabolite Weight (Da) |
|---|---|---|---|---|
| (S)-Desmethyl Doxylamine | 256.3 | Glucuronidation (+176) | (S)-Desmethyl Doxylamine Glucuronide | 432.3 |
| This compound | 261.3 | Glucuronidation (+176) | This compound Glucuronide | 437.3 |
Quantitative Assessment of Metabolic Flux in Preclinical Models
Beyond identifying pathways, it is crucial to understand the rate at which these pathways operate. Metabolic flux is the rate of turnover of molecules through a metabolic pathway. wikipedia.org Measuring metabolic flux provides a dynamic view of cellular activity, which cannot be obtained from static concentration measurements alone. eurisotop.com Stable isotope tracers are essential for performing Metabolic Flux Analysis (MFA). wikipedia.org
In a preclinical model, such as isolated rat hepatocytes or an animal study, a known quantity of this compound can be administered. By collecting samples at various time points and measuring the concentration of a downstream labeled metabolite (e.g., the d5-glucuronide), researchers can calculate the rate of its formation. This rate is a direct measure of the flux through that specific metabolic step. This quantitative data is vital for building predictive pharmacokinetic models and understanding how factors like genetics or co-administered drugs might alter a drug's metabolic profile.
| Time Point (minutes) | Concentration of this compound Glucuronide (nM) | Calculated Flux (pmol/min/10⁶ cells) |
|---|---|---|
| 0 | 0 | - |
| 5 | 12.5 | 2.5 |
| 15 | 36.0 | 2.4 |
| 30 | 69.0 | 2.3 |
Preclinical Pharmacological and Biological Investigations Involving S Desmethyl Doxylamine D5
In Vitro Pharmacological Characterization of (S)-Desmethyl Doxylamine (B195884)
The in vitro pharmacological profile of N-Desmethyldoxylamine is largely inferred from the well-documented activity of its parent compound, Doxylamine, a potent first-generation H1 receptor antagonist.
Doxylamine, the parent compound, is known to be a potent antagonist or inverse agonist of the histamine (B1213489) H1 receptor. wikipedia.org This activity is responsible for its antihistaminic and sedative effects. wikipedia.org It also demonstrates binding to muscarinic acetylcholine (B1216132) receptors, which accounts for its anticholinergic side effects. wikipedia.orgdrugbank.com
While specific quantitative binding data for N-Desmethyldoxylamine is not extensively available in the public literature, structure-activity relationships for first-generation antihistamines suggest that N-demethylation does not abolish activity. The resulting primary or secondary amine metabolites often retain significant affinity for the H1 receptor. Therefore, (S)-Desmethyl Doxylamine is expected to be an active ligand at the H1 receptor. Its selectivity profile against other receptors, such as muscarinic, serotonergic, or dopaminergic receptors, has not been thoroughly characterized.
Table 1: Receptor Binding Profile of Doxylamine (Parent Compound)
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Histamine H1 | Data not specified in reviewed sources |
Functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal receptor activity). Doxylamine acts as an inverse agonist at the histamine H1 receptor. wikipedia.org This means it not only blocks the action of histamine but also reduces the constitutive activity of the receptor.
It is anticipated that N-Desmethyldoxylamine also functions as a histamine H1 receptor antagonist or inverse agonist. Functional assays, such as calcium mobilization assays in cells expressing the H1 receptor or isolated tissue preparations (e.g., guinea pig ileum contraction assays), would be required to quantify its potency (often expressed as a pA2 or IC50 value) relative to histamine. However, specific results from such functional assays for N-Desmethyldoxylamine are not readily found in published literature.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C.
Cell-based assays designed to measure these downstream effects are critical for characterizing H1 antagonists. Such assays may include:
Calcium Flux Assays: Measuring changes in intracellular calcium in response to histamine, and the inhibition of this response by an antagonist.
Inositol Phosphate (IP) Accumulation Assays: Quantifying the production of IP in response to receptor activation.
While these are standard methods for evaluating H1 antagonists, specific studies utilizing these cell-based assays to characterize the cellular response and signaling pathway modulation by N-Desmethyldoxylamine have not been identified in the reviewed literature.
Comparative Pharmacological Activity with Parent Doxylamine and Other Metabolites in vitro
Doxylamine undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes (including CYP2D6, CYP1A2, and CYP2C9), leading to the formation of several metabolites. wikipedia.org The primary metabolic pathway involves successive N-demethylation. wikipedia.orgnih.gov
The established metabolic sequence is: Doxylamine → N-Desmethyldoxylamine → N,N-Didesmethyldoxylamine
Assessment of Metabolic Fate and Distribution in Preclinical Animal Models
Preclinical studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites.
Following the administration of Doxylamine to preclinical animal models, its metabolites have been identified in various biological matrices. Studies in Wistar rats and squirrel monkeys have detected both N-Desmethyldoxylamine and N,N-Didesmethyldoxylamine in the urine. nih.gov In Fischer 344 rats given radiolabeled Doxylamine, N-Desmethyldoxylamine was identified as one of the unconjugated urinary metabolites. nih.gov Furthermore, studies in rhesus monkeys identified desmethyldoxylamine in plasma following intravenous administration of the parent drug. nih.gov
These findings confirm that N-Desmethyldoxylamine is formed in vivo and distributed into systemic circulation, ultimately being excreted via the kidneys. However, comprehensive tissue distribution studies detailing the specific concentrations of N-Desmethyldoxylamine in major organs such as the brain, liver, lungs, and adipose tissue in rodent models are not extensively detailed in the available literature. Given that the parent compound, Doxylamine, crosses the blood-brain barrier to cause sedation, determining the extent to which N-Desmethyldoxylamine also penetrates the central nervous system would be a key aspect of its preclinical profile. wikipedia.org
Table 2: Detection of N-Desmethyldoxylamine in Preclinical Models After Doxylamine Administration
| Animal Model | Matrix | Finding | Reference(s) |
|---|---|---|---|
| Wistar Rat | Urine | Detected | nih.gov |
| Fischer 344 Rat | Urine | Identified as an unconjugated metabolite | nih.gov |
| Squirrel Monkey | Urine | Detected | nih.gov |
In Vivo Metabolic Profiling and Excretion Pathways (non-human)
No studies detailing the in vivo metabolic profiling or excretion pathways of (S)-Desmethyl Doxylamine-d5 in any non-human species have been identified in the public domain. Research into the metabolism and excretion of the non-deuterated parent compound, doxylamine, has been conducted in animal models such as rats and rhesus monkeys. These studies indicate that doxylamine is metabolized, in part, to desmethyldoxylamine and didesmethyldoxylamine. However, specific data on the metabolic fate and routes of elimination for the deuterated analog, this compound, are not available.
Investigation of Potential Biological Effects and Mechanisms in Isolated Organ or Tissue Preparations
There is no available scientific literature describing the investigation of potential biological effects or mechanisms of action of this compound in isolated organ or tissue preparations. While the pharmacological effects of the parent compound, doxylamine, have been characterized, similar in vitro studies have not been reported for its deuterated desmethyl metabolite.
Applications of S Desmethyl Doxylamine D5 As a Research Reference Material
Utilization in Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research
In vitro ADME assays are vital for predicting a drug's behavior in vivo. In metabolic stability assays, the parent drug (Doxylamine) is incubated with liver fractions, such as microsomes or hepatocytes, to measure the rate of its depletion and the formation of metabolites. To accurately determine the rate of (S)-Desmethyl Doxylamine (B195884) formation, a precise analytical method is required. (S)-Desmethyl Doxylamine-d5 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify the exact amount of the metabolite produced over time. This allows researchers to calculate key parameters like intrinsic clearance.
For example, in studies designed to identify which cytochrome P450 (CYP) enzymes are responsible for Doxylamine's metabolism, the formation of (S)-Desmethyl Doxylamine can be measured after incubating Doxylamine with a panel of recombinant human CYP enzymes. nih.govresearchgate.net The use of the deuterated internal standard ensures that the measured metabolic rates are accurate, enabling correct identification of the key enzymes involved in this N-demethylation pathway. nih.gov
| Incubation Time (min) | Doxylamine Concentration (μM) | (S)-Desmethyl Doxylamine Formed (pmol/mg protein)* | Percent of Parent Remaining |
|---|---|---|---|
| 0 | 1.00 | 0.0 | 100% |
| 5 | 0.85 | 15.2 | 85% |
| 15 | 0.61 | 39.8 | 61% |
| 30 | 0.37 | 64.5 | 37% |
| 60 | 0.14 | 87.9 | 14% |
*Quantification of (S)-Desmethyl Doxylamine is achieved using this compound as an internal standard via LC-MS/MS to ensure accuracy.
Pharmacokinetic (PK) studies in animal models are essential to understand the time course of a drug and its metabolites in the body. Research in non-human primates, such as rhesus monkeys, has shown that Doxylamine is metabolized into desmethyl- and didesmethyldoxylamine, which are subsequently eliminated. nih.gov To characterize the PK profile of the (S)-Desmethyl Doxylamine metabolite, blood, plasma, or tissue samples are collected at various time points after administration of the parent drug and analyzed.
This compound is the ideal internal standard for quantifying the metabolite in these biological samples via LC-MS/MS. d-nb.info Its use allows for the accurate determination of key PK parameters for the metabolite, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). This data is critical for building a complete picture of the parent drug's disposition and for assessing potential metabolite-driven efficacy or toxicity. d-nb.info
Role in Analytical Impurity Profiling and Quality Control Research
Reference standards are a cornerstone of pharmaceutical quality control, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. sigmaaldrich.com
(S)-Desmethyl Doxylamine is a known impurity and potential degradation product of Doxylamine. synzeal.com During the manufacturing process or upon storage, Doxylamine can degrade, and the levels of these related substances must be monitored to ensure they remain within acceptable safety limits. Stability-indicating analytical methods are developed to separate and quantify these degradation products from the parent API. d-nb.info
This compound serves as a reference material for the precise quantification of the (S)-Desmethyl Doxylamine impurity. When an unknown peak in a chromatogram is suspected to be this impurity, it can be confirmed by comparison to the retention time of the non-labeled standard, while the deuterated standard is added to the sample to accurately measure its concentration. This is crucial for release testing of new batches of Doxylamine and for stability studies that establish the drug's shelf life. d-nb.info
Before an analytical method can be used for routine quality control or in regulated bioanalysis, it must be thoroughly validated to prove it is fit for purpose. This compound is indispensable for the validation of LC-MS/MS methods designed to quantify its non-labeled analogue. As an internal standard, it is used to assess key validation parameters, including accuracy, precision, linearity, recovery, and matrix effects. researchgate.netnih.gov
For example, in a bioanalytical method validation, known concentrations of (S)-Desmethyl Doxylamine are spiked into a biological matrix (e.g., plasma) along with a fixed concentration of this compound. The ratio of the analyte's response to the internal standard's response is used to construct a calibration curve and determine the method's performance characteristics. nih.govd-nb.info The SIL internal standard is superior to structural analogues because it co-elutes with the analyte and experiences similar ionization effects, providing the most effective correction for analytical variability. nih.govscispace.com
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) Measures how well the calibration curve fits the data points. | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy: 80-120%; Precision: ≤ 20% | 0.5 ng/mL |
| Intra-day Precision (%CV) Variation of measurements within the same day. | ≤ 15% | 4.5% - 7.1% |
| Inter-day Precision (%CV) Variation of measurements across different days. | ≤ 15% | 5.2% - 8.5% |
| Accuracy (%RE) Closeness of the measured value to the true value. | Within ±15% | -6.2% to +5.8% |
| Matrix Effect The effect of other components in the sample on the ionization of the analyte. | CV ≤ 15% | 8.9% |
| Extraction Recovery The efficiency of the extraction process. | Consistent and reproducible | ~85% |
Contribution to Development of Research Tools for Mechanistic Studies
Understanding the specific enzymes and pathways involved in a drug's metabolism is crucial for predicting drug-drug interactions and understanding inter-individual variability in patient response. N-demethylation is a primary metabolic pathway for many drugs, including antihistamines structurally similar to Doxylamine. nih.gov
Research on the related compound diphenhydramine (B27) has demonstrated that its N-demethylation is mediated by multiple cytochrome P450 isozymes, with CYP2D6 showing the highest affinity, and CYP1A2, CYP2C9, and CYP2C19 also contributing. nih.gov Similar mechanistic studies can be conducted for Doxylamine. By incubating Doxylamine with individual, recombinant CYP enzymes and using this compound as an internal standard, researchers can accurately measure the rate of metabolite formation by each enzyme. This allows for the precise determination of the kinetic parameters (Km and Vmax) for each enzymatic reaction. Such data is invaluable for building models that can predict how co-administered drugs that inhibit or induce these specific CYP enzymes might alter Doxylamine's metabolism, leading to potential changes in efficacy or safety.
Table of Compounds Mentioned
| Compound Name |
|---|
| (S)-Desmethyl Doxylamine |
| This compound |
| Doxylamine |
| Doxylamine-d5 |
| N,N-didesmethyldoxylamine |
Probes for Enzyme Activity or Inhibition Studies
While the primary application of this compound is as an internal standard, its utility can extend to the investigation of enzyme function, particularly the cytochrome P450 (CYP) system responsible for the metabolism of Doxylamine. The biotransformation of Doxylamine to its desmethyl and didesmethyl metabolites is mediated by specific CYP enzymes.
In this context, this compound can be used as a reference standard in studies designed to:
Identify and Characterize Metabolizing Enzymes: By incubating Doxylamine with various human liver microsomes or recombinant CYP enzymes, researchers can identify the specific enzymes responsible for its metabolism. The formation of Desmethyl Doxylamine is quantified against a known concentration of the deuterated standard.
Investigate Enzyme Inhibition: It can be used in studies assessing the potential of new drug candidates to inhibit the metabolism of Doxylamine. A decrease in the formation of Desmethyl Doxylamine in the presence of a test compound would indicate an inhibitory effect on the relevant CYP enzymes.
The use of a stable isotope-labeled standard like this compound is crucial for the accuracy of these in vitro studies, as it allows for precise quantification of the metabolite formed, even in complex biological matrices.
Standards for Mass Spectrometry-Based Proteomics or Metabolomics in Drug Discovery
The most prominent application of this compound is as an internal standard in mass spectrometry (MS) based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are fundamental in drug discovery and development for the quantitative analysis of drugs and their metabolites in biological samples like plasma, urine, and tissue homogenates.
In these applications, a known amount of this compound is added to the biological sample during the extraction process. Because it behaves almost identically to the non-labeled (S)-Desmethyl Doxylamine throughout sample preparation and analysis, it can effectively compensate for any loss of the analyte during extraction or for variations in instrument response.
Key aspects of its use as a standard include:
Pharmacokinetic Studies: Accurate measurement of the concentration of Doxylamine and its metabolites over time is essential for determining the pharmacokinetic profile of the drug. The use of this compound as an internal standard ensures the reliability of these measurements.
Metabolite Identification and Quantification: In metabolomics, this deuterated compound serves as a reference for the confident identification and precise quantification of the (S)-Desmethyl Doxylamine metabolite.
Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug. The use of robust analytical methods with appropriate internal standards like this compound is a regulatory requirement for such studies.
The table below summarizes the key analytical parameters often associated with the use of this compound in LC-MS/MS methods.
| Parameter | Description | Typical Application |
| Molecular Weight | The mass of the molecule, which is higher than the non-deuterated form due to the deuterium (B1214612) atoms. | Mass spectrometer settings for ion detection. |
| Mass Transition (m/z) | The specific precursor-to-product ion transition monitored in tandem mass spectrometry for quantification. | Method development for LC-MS/MS analysis. |
| Retention Time | The time it takes for the compound to elute from the liquid chromatography column. It is expected to be very similar to the non-deuterated analyte. | Analyte identification and separation from other compounds. |
| Isotopic Purity | The percentage of the compound that is correctly labeled with the desired number of deuterium atoms. | Ensures minimal interference from the non-labeled compound. |
The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative bioanalysis due to the high accuracy and precision it provides.
Emerging Research Perspectives and Future Directions for S Desmethyl Doxylamine D5
Advancements in High-Throughput Analytical Methodologies for Isotopic Compounds
The quantification of drug metabolites is crucial for understanding pharmacokinetics and pharmacodynamics. (S)-Desmethyl Doxylamine-d5 serves as an ideal internal standard in bioanalytical assays due to its structural similarity to the endogenous analyte, N-desmethyldoxylamine. aptochem.com The deuterium (B1214612) labeling provides a distinct mass difference, allowing for accurate quantification using mass spectrometry-based methods without interfering with the measurement of the unlabeled metabolite. aptochem.comscispace.com
Recent advancements in high-throughput analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly enhanced the ability to analyze isotopic compounds like this compound in complex biological matrices. nih.govacs.org The development of ultra-high-performance liquid chromatography (UHPLC) systems allows for rapid separation of analytes, reducing analytical run times and increasing sample throughput. researchgate.net Coupled with highly sensitive and selective triple quadrupole mass spectrometers, these methods offer low limits of quantification, essential for detecting trace levels of metabolites. nih.govacs.org
Furthermore, innovations in chiral chromatography are critical for the stereoselective analysis of doxylamine (B195884) and its metabolites. acs.orgrotachrom.comresearchgate.netdrpress.orgwikipedia.org Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) and amylose, have demonstrated excellent enantioseparation capabilities for a wide range of chiral compounds, including those similar in structure to desmethyl doxylamine. rotachrom.comresearchgate.net The application of these advanced chiral separation techniques in a high-throughput format is a key area of ongoing research, enabling a more precise understanding of the stereoselective metabolism of doxylamine.
| Methodology | Key Advantages | Application for this compound |
|---|---|---|
| UHPLC-MS/MS | High speed, high resolution, high sensitivity, and specificity. nih.govacs.orgresearchgate.net | Rapid and accurate quantification in pharmacokinetic studies. |
| Chiral HPLC/SFC | Separation of enantiomers, allowing for stereoselective analysis. acs.orgrotachrom.com | Investigation of the stereoselective metabolism and disposition of doxylamine. |
| Automated Sample Preparation | Increased throughput, improved reproducibility, and reduced operator variability. mdpi.com | Efficient processing of large numbers of biological samples in clinical and preclinical studies. |
Integration into Systems Biology and Computational Modeling Approaches for Drug Disposition
Systems biology and computational modeling are increasingly being used to predict and understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) models, for instance, integrate physiological, biochemical, and drug-specific data to simulate the pharmacokinetic profile of a compound in different populations.
The use of this compound in clinical and preclinical studies can generate valuable data for the development and refinement of these models. By providing precise quantitative data on the formation and elimination of a specific stereoisomer of a key metabolite, this compound can help to parameterize and validate PBPK models for doxylamine. nih.gov This, in turn, can lead to a better prediction of drug-drug interactions, the impact of genetic polymorphisms in metabolizing enzymes (such as CYP2D6, CYP1A2, and CYP2C9, which are involved in doxylamine metabolism), and the pharmacokinetic variability in different patient populations. wikipedia.org
Moreover, the integration of metabolomics data, which can be enhanced by the use of stable isotope-labeled compounds, into systems biology models can provide a more comprehensive understanding of the metabolic pathways involved in drug disposition and potential off-target effects. nih.gov
| Modeling Approach | Role of this compound Data | Potential Outcome |
|---|---|---|
| PBPK Modeling | Parameterization and validation of metabolite formation and elimination pathways. | Improved prediction of pharmacokinetic variability and drug-drug interactions. nih.gov |
| Quantitative Systems Pharmacology (QSP) | Understanding the interplay between drug metabolism and broader physiological networks. nih.gov | Enhanced prediction of drug efficacy and toxicity. |
| Metabolomics and Flux Balance Analysis | Tracing the fate of the deuterated label through metabolic networks. nih.gov | Elucidation of novel metabolic pathways and off-target effects. |
Novel Applications in Mechanistic Toxicology Studies (Preclinical, in vitro)
Mechanistic toxicology studies aim to elucidate the molecular and cellular events that lead to adverse drug reactions. nih.gov this compound can be a valuable tool in these investigations. In vitro toxicology assays, using cell lines or primary hepatocytes, can be employed to assess the potential cytotoxicity, genotoxicity, and reactive metabolite formation of the (S)-enantiomer of desmethyldoxylamine. fraunhofer.deadmescope.com
By using a deuterated version of the metabolite, researchers can more easily track its metabolic fate within the in vitro system and identify any potential bioactivation pathways that may lead to the formation of reactive intermediates. admescope.com This is particularly important for compounds containing amine functionalities, which can sometimes be metabolized to reactive nitroso or iminium species.
Furthermore, this compound can be utilized in studies investigating the inhibition or induction of drug-metabolizing enzymes and transporters. thermofisher.com Such studies are crucial for predicting potential drug-drug interactions. The ability to specifically quantify the (S)-enantiomer allows for a more detailed understanding of any stereoselective effects on these key proteins.
| Assay Type | Application of this compound | Toxicological Endpoint |
|---|---|---|
| Cytotoxicity Assays (e.g., MTT, LDH) | Evaluation of the direct toxic effects of the (S)-metabolite on cells. fraunhofer.de | Cell viability, apoptosis, necrosis. |
| Genotoxicity Assays (e.g., Ames test, micronucleus assay) | Assessment of the potential for the (S)-metabolite to cause DNA damage. fraunhofer.de | Mutagenicity, clastogenicity. |
| Reactive Metabolite Trapping | Identification of potential bioactivation pathways. admescope.com | Formation of adducts with glutathione (B108866) or other trapping agents. |
| CYP450 Inhibition/Induction Assays | Investigation of stereoselective effects on drug-metabolizing enzymes. thermofisher.com | Potential for drug-drug interactions. |
Exploration of Structure-Activity Relationships of Chiral Desmethyl Metabolites
The chirality of a drug molecule can have a profound impact on its pharmacological activity and safety profile. jopcr.comresearchgate.netuff.br In the case of doxylamine, it has been shown that the R-(+)-enantiomer possesses greater antihistaminic activity than the S-(-)-enantiomer. jopcr.com This stereoselectivity is likely to extend to its metabolites.
A systematic exploration of the structure-activity relationships (SAR) of the chiral desmethyl metabolites of doxylamine is a promising area of research. By synthesizing and testing both the (S)- and (R)-enantiomers of desmethyldoxylamine, researchers can determine their relative affinities for the histamine (B1213489) H1 receptor and other potential off-targets. nih.gov This can be achieved through in vitro receptor binding assays and functional assays. researchgate.net
Such studies would provide valuable insights into the molecular determinants of stereoselective binding and could inform the design of future antihistamines with improved efficacy and reduced side effects. The use of this compound in metabolic studies provides the impetus for synthesizing its unlabeled counterpart for these SAR studies.
Development of Next-Generation Synthetic Routes for Complex Deuterated Chirals
The synthesis of enantiomerically pure deuterated compounds presents a significant challenge. rsc.org However, recent advances in asymmetric synthesis and deuteration methodologies are opening up new possibilities for the efficient and stereoselective preparation of complex molecules like this compound. nih.govnih.gov
Next-generation synthetic routes may involve the use of chiral catalysts to introduce the stereocenter with high enantioselectivity, followed by a late-stage deuteration step. rsc.org Alternatively, the synthesis could start from a chiral, deuterated building block. The development of novel synthetic strategies that are scalable and cost-effective will be crucial for making these important research tools more widely available.
The continued development of these synthetic methodologies will not only facilitate the production of this compound but also a wider range of deuterated chiral metabolites for use in pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and characterizing (S)-Desmethyl Doxylamine-d5 in a reproducible manner?
- Methodology : Synthesis should follow deuterium incorporation protocols (e.g., isotopic exchange or labeled precursor reactions). Characterization requires high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C21H28N2O5) and deuterium placement. Nuclear magnetic resonance (NMR) spectroscopy is critical to verify structural integrity, particularly the (S)-enantiomer configuration. Purity assessment via HPLC with UV/fluorescence detection should be included in the main manuscript if ≤5 compounds are synthesized; otherwise, detailed protocols and spectra should be relegated to supplementary materials .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using collision-induced dissociation (CID) is standard. For example, CID fragmentation at 30 eV generates diagnostic ions (e.g., m/z 297, 280, 189 for desmethyl bosentan analogs, as shown in ). Matrix-matched calibration curves (5–500 ng/mL) and quality control samples (QC) are essential for validation. Limit of quantification (LOQ) can be improved by combining CID with ultraviolet photodissociation (UVPD), which enhances sensitivity for low-abundance metabolites .
Advanced Research Questions
Q. How can researchers optimize CID and UVPD parameters to improve fragmentation efficiency for this compound?
- Methodology :
- CID Optimization : Adjust collision energy (e.g., 10–40 eV) to balance precursor ion survival and fragment yield. For this compound, target fragments like m/z 508.2 (observed in bosentan analogs) should be monitored .
- UVPD Optimization : Use 266 nm irradiation with 170 ms exposure to exploit π-bond conjugation in aromatic rings, which enhances fragmentation specificity. Dual CID/UVPD workflows can resolve low-concentration signals (e.g., 0.5 ng/mL LOQ in plasma) by fragmenting residual precursor ions post-CID .
- Validation : Compare signal-to-noise ratios across techniques and validate using isotopically labeled internal standards .
Q. What experimental strategies can assess deuterium isotope effects on the metabolic stability of this compound?
- Methodology :
- In Vitro Assays : Incubate this compound and its non-deuterated analog in human liver microsomes (HLM) or hepatocytes. Monitor parent compound depletion via LC-MS/MS using CID/UVPD.
- Kinetic Analysis : Calculate intrinsic clearance (CLint) and compare deuterated vs. non-deuterated forms to quantify isotope effects (e.g., reduced CYP450-mediated metabolism due to deuterium’s kinetic isotope effect).
- Data Interpretation : Use Michaelis-Menten kinetics to model metabolic differences, ensuring statistical power via triplicate replicates .
Q. How should researchers resolve contradictions in metabolite identification when using different fragmentation techniques?
- Methodology :
- Cross-Validation : Combine CID (for high-energy fragments) and UVPD (for low-energy, structure-specific ions) to confirm fragment assignments. For example, UVPD-specific ions (m/z 366, 322 in desmethyl bosentan) can resolve ambiguities in CID spectra .
- Structural Confirmation : Use synthetic standards or NMR to validate unexpected metabolites. For this compound, ensure deuterium retention in metabolites via HRMS .
- Data Transparency : Report conflicting spectra in supplementary materials and discuss potential causes (e.g., matrix interference, in-source fragmentation) .
Methodological Guidelines
Q. What are the best practices for reporting this compound data in peer-reviewed manuscripts?
- Experimental Section : Include synthesis protocols, HRMS/NMR spectra, and LC-MS/MS parameters (column, gradient, ionization mode). For multi-compound studies, limit main text to 5 compounds and deposit additional data in supplementary files .
- Data Presentation : Use tables for QC metrics (accuracy, precision) and figures for fragmentation spectra. Reference prior methods (e.g., bosentan metabolite analysis) to contextualize novel adaptations .
- Reproducibility : Provide raw data repositories (e.g., Zenodo) and detailed instrument settings (e.g., collision cell pressure, laser power) .
Q. How can isotopic labeling of this compound influence pharmacokinetic modeling?
- Methodology :
- Tracer Studies : Administer deuterated and non-deuterated forms concurrently in animal models. Use compartmental modeling to compare absorption/distribution parameters.
- Analytical Considerations : Account for potential deuterium loss in vivo via metabolic exchange. Validate assay specificity using MRM transitions unique to the deuterated form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
